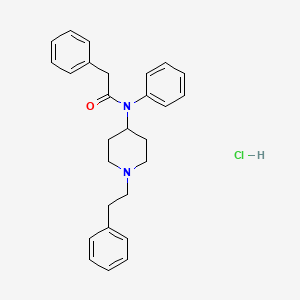
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a well-known potent opioid analgesic. This compound has garnered attention due to its potent analgesic properties and its potential for misuse and abuse.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the piperidine derivative with diphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: The compound is studied for its interaction with opioid receptors in the brain and its effects on neurotransmitter release.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses, as well as its role in opioid addiction and overdose.
Industry: It is used in the development of new analgesic drugs and in forensic science for the identification of illicit substances.
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, which reduce neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a similar mechanism of action but varying potency and duration of effects.
Acryloylfentanyl: A structural analogue with distinct chemical properties and potential for abuse.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications affect its binding affinity to opioid receptors and its metabolic stability, making it a compound of interest in both therapeutic and forensic contexts.
Propriétés
Formule moléculaire |
C27H31ClN2O |
|---|---|
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O.ClH/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23;/h1-15,26H,16-22H2;1H |
Clé InChI |
KFALWJRSZDUZMB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


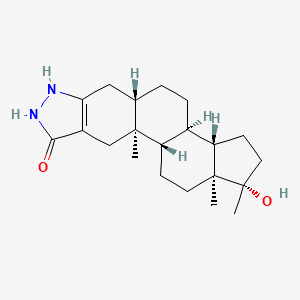
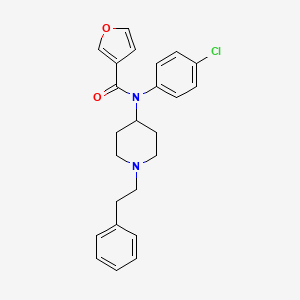
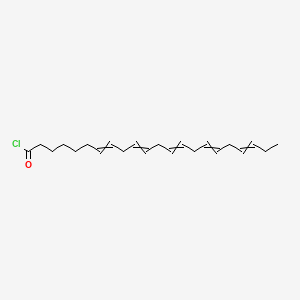
![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
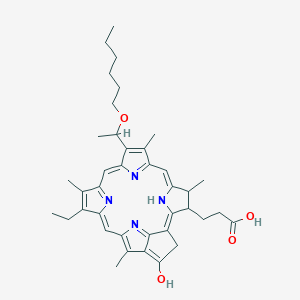
methanone](/img/structure/B10779199.png)
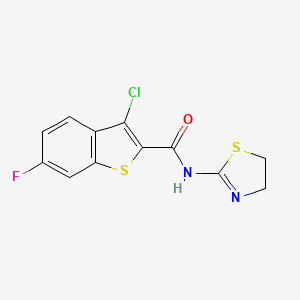
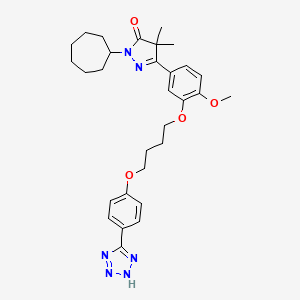
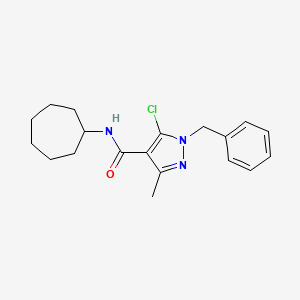
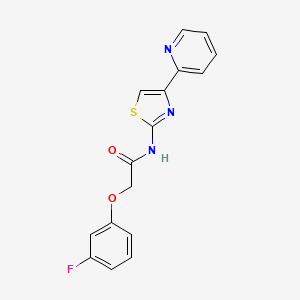
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)

